N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves multiple steps. One common method includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C20H24ClNO2 |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C20H24ClNO2/c1-20(22-8-7-14-5-4-6-17(21)9-14)12-15-10-18(23-2)19(24-3)11-16(15)13-20/h4-6,9-11,22H,7-8,12-13H2,1-3H3 |
InChI Key |
YCUVBTQNUNVHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1)OC)OC)NCCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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